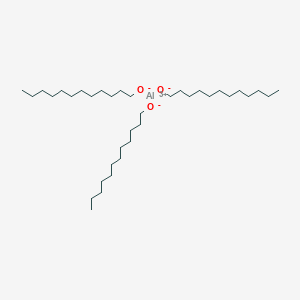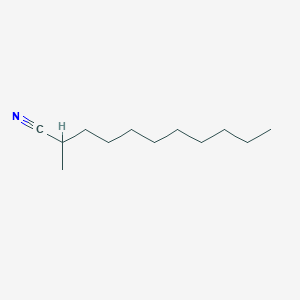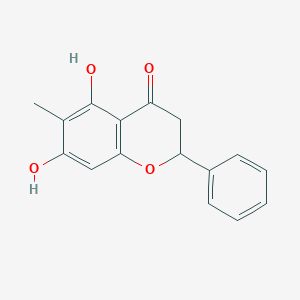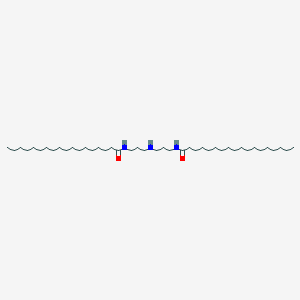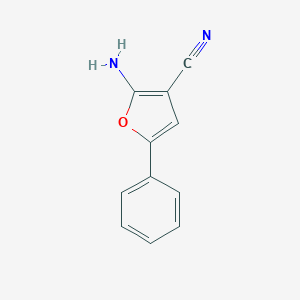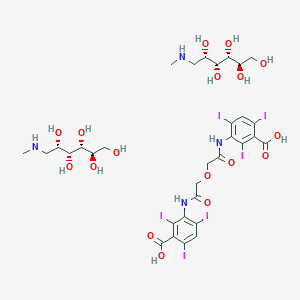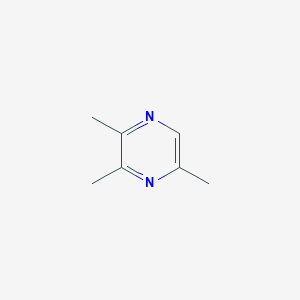
Dirhenium heptaselenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dirhenium heptaselenide is an inorganic compound composed of rhenium and selenium It belongs to the family of transition metal dichalcogenides, which are known for their unique layered structures and interesting electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhenium selenide can be synthesized through several methods, including chemical vapor deposition (CVD), hot-injection colloidal processes, and self-assembly techniques. One common method involves the reaction of rhenium trioxide (ReO3) with selenium (Se) at high temperatures. For instance, a mixture of argon and hydrogen gases is flown through a tube with ReO3 powder at the hot end (750°C) and selenium powder at the cold end (250°C), resulting in the formation of rhenium selenide .
Industrial Production Methods: Industrial production of rhenium selenide typically involves large-scale chemical vapor deposition techniques. These methods allow for the controlled growth of rhenium selenide layers on various substrates, making it suitable for applications in electronics and catalysis.
Análisis De Reacciones Químicas
Types of Reactions: Rhenium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic structure of the compound.
Common Reagents and Conditions:
Oxidation: Rhenium selenide can be oxidized using strong oxidizing agents such as nitric acid (HNO3) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the replacement of selenium atoms with other chalcogens or halogens under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of rhenium selenide may produce rhenium oxides and selenium dioxide, while reduction may yield rhenium metal and selenium.
Aplicaciones Científicas De Investigación
Rhenium selenide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which rhenium selenide exerts its effects is primarily related to its electronic structure and the presence of selenium vacancies. These vacancies can modulate the electronic properties of the compound, enhancing its catalytic activity and conductivity . In electrocatalytic applications, the active sites on the rhenium selenide surface facilitate the adsorption and reduction of hydrogen ions, leading to efficient hydrogen evolution .
Comparación Con Compuestos Similares
Rhenium diselenide (ReSe2): Similar to rhenium selenide, rhenium diselenide is another transition metal dichalcogenide with a layered structure.
Rhenium disulfide (ReS2): This compound is also a transition metal dichalcogenide but contains sulfur instead of selenium.
Rhenium ditelluride (ReTe2): Rhenium ditelluride is another related compound with tellurium atoms.
Uniqueness of Rhenium Selenide: Rhenium selenide stands out due to its specific electronic structure, which can be modulated by selenium vacancies. This property makes it particularly effective in catalytic and electronic applications, where precise control over electronic properties is crucial .
Propiedades
Número CAS |
12397-16-9 |
|---|---|
Fórmula molecular |
Re2Se7-14 |
Peso molecular |
925.2 g/mol |
Nombre IUPAC |
rhenium;selenium(2-) |
InChI |
InChI=1S/2Re.7Se/q;;7*-2 |
Clave InChI |
VIGSUGNAJZORCV-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |
SMILES canónico |
[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |
| 12397-16-9 | |
Sinónimos |
dirhenium heptaselenide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


